molecular formula C12H14N2O5 B3107676 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid CAS No. 161954-94-5

4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid

Cat. No. B3107676
CAS RN: 161954-94-5
M. Wt: 266.25 g/mol
InChI Key: PCJCPGOIDPCYEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid (OPAHB) is an organic compound that has been extensively studied in the field of chemistry and biochemistry. OPAHB is a dicarboxylic acid and has been used in a variety of scientific research applications. OPAHB has been found to have a variety of biochemical and physiological effects, as well as several advantages and limitations when used in laboratory experiments.

Scientific Research Applications

4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, as well as a substrate in the study of enzyme reactions. 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid has also been used in the study of the biochemistry of fatty acid oxidation and the synthesis of fatty acid derivatives. Additionally, 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid has been used in the study of the biochemistry of carbohydrate metabolism, as well as in the study of the biochemistry of amino acid metabolism.

Mechanism of Action

The mechanism of action of 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid is not fully understood. However, it is believed that 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid acts as a substrate in the oxidation of fatty acids, carbohydrates, and amino acids. Additionally, 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid has been found to inhibit the enzyme fatty acid synthase, which is responsible for the synthesis of fatty acids.
Biochemical and Physiological Effects
4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme fatty acid synthase, which is responsible for the synthesis of fatty acids. Additionally, 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid has been found to inhibit the enzyme glucose-6-phosphate dehydrogenase, which is responsible for the synthesis of glucose. 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid has also been found to inhibit the enzyme acetyl-CoA carboxylase, which is responsible for the synthesis of fatty acids. Additionally, 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid has been found to inhibit the enzyme pyruvate dehydrogenase, which is responsible for the synthesis of pyruvate.

Advantages and Limitations for Lab Experiments

4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid has several advantages and limitations when used in laboratory experiments. One of the main advantages of 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid is its ability to inhibit a variety of enzymes involved in the synthesis of fatty acids, carbohydrates, and amino acids. Additionally, 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid is relatively stable and can be easily stored at room temperature. However, 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid is also relatively expensive, and it can be difficult to obtain in large quantities. Additionally, 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid is not water-soluble and must be dissolved in a solvent before use.

Future Directions

There are several potential future directions for 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid. One potential future direction is the use of 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid in the study of the biochemistry of fatty acid oxidation and the synthesis of fatty acid derivatives. Additionally, 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid could be used to study the biochemistry of carbohydrate metabolism and the synthesis of carbohydrates. Additionally, 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid could be used to study the biochemistry of amino acid metabolism and the synthesis of amino acids. Additionally, 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid could be used to study the biochemistry of cell signaling pathways and the regulation of gene expression. Finally, 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid could be used to study the biochemistry of drug metabolism and the synthesis of drugs.

properties

IUPAC Name

4-oxo-4-[2-(2-phenoxyacetyl)hydrazinyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c15-10(6-7-12(17)18)13-14-11(16)8-19-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,15)(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJCPGOIDPCYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NNC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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